molecular formula C6H5FN4 B11921056 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine

6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B11921056
M. Wt: 152.13 g/mol
InChI Key: MRJZZALRAMEFEQ-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, resulting in a bicyclic structure. The presence of a fluorine atom at the 6th position and an amino group at the 3rd position of the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 3-amino-5-fluoropyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.

    1H-Pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused with a pyridine ring, offering different electronic properties.

Uniqueness

6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern also allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H5FN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11)

InChI Key

MRJZZALRAMEFEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)F

Origin of Product

United States

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